3,4,4-Trimethyl-5-oxo-2-hexenoic acid
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Overview
Description
3,4,4-Trimethyl-5-oxo-2-hexenoic acid, also known as TMOHA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TMOHA is a yellow-colored crystalline solid that is soluble in water and ethanol.
Mechanism of Action
The mechanism of action of 3,4,4-Trimethyl-5-oxo-2-hexenoic acid is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been found to scavenge free radicals, which are involved in oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. This compound has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal studies, this compound has been found to reduce the levels of blood glucose and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4,4-Trimethyl-5-oxo-2-hexenoic acid in lab experiments is its low toxicity and high solubility in water and ethanol. However, one limitation of using this compound is its instability under certain conditions such as high temperature and acidic pH, which can affect its activity.
Future Directions
There are several future directions for the research of 3,4,4-Trimethyl-5-oxo-2-hexenoic acid. One future direction is the development of this compound-based drugs for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Another future direction is the optimization of the synthesis method of this compound to increase its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
3,4,4-Trimethyl-5-oxo-2-hexenoic acid can be synthesized through various methods, including the oxidation of 3,4,4-Trimethyl-2-hexenoic acid or the condensation of 3,4,4-Trimethyl-2-hexenal with malonic acid. The latter method involves the use of a catalyst such as piperidine and yields a higher yield of this compound.
Scientific Research Applications
3,4,4-Trimethyl-5-oxo-2-hexenoic acid has been studied for its potential applications in various fields such as medicine, agriculture, and food science. In medicine, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In agriculture, this compound has been found to have pesticidal properties, making it a potential alternative to synthetic pesticides. In food science, this compound has been found to have flavor-enhancing properties, making it a potential ingredient in the food industry.
properties
CAS RN |
14919-56-3 |
---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid |
InChI |
InChI=1S/C9H14O3/c1-6(5-8(11)12)9(3,4)7(2)10/h5H,1-4H3,(H,11,12)/b6-5+ |
InChI Key |
SEWNGIZDLCBMTA-AATRIKPKSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/C(C)(C)C(=O)C |
SMILES |
CC(=CC(=O)O)C(C)(C)C(=O)C |
Canonical SMILES |
CC(=CC(=O)O)C(C)(C)C(=O)C |
Other CAS RN |
90612-53-6 |
synonyms |
(Z)-3,4,4-Trimethyl-5-oxo-2-hexenoic acid |
Origin of Product |
United States |
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